molecular formula C5H4ClNO3 B8741210 3-Methoxy-5-isoxazolecarbonyl chloride CAS No. 54258-24-1

3-Methoxy-5-isoxazolecarbonyl chloride

Cat. No. B8741210
Key on ui cas rn: 54258-24-1
M. Wt: 161.54 g/mol
InChI Key: WPUQZDUJIHZYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108934B2

Procedure details

To a solution of 3-methoxyisoxazole-5-carboxylic acid (420 mg, 3 mmol) in THF (15 mL) and DMF (5 drop) was added dropwise oxalyl chloride (650 μL, 7 mmol) at 0° C. The mixture was then stirred at room temperature for 3 hours. The solution was concentrated in vacuo to yield the title compound as a light yellow oil (430 mg).
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
650 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[C:6]([C:8]([OH:10])=O)[O:5][N:4]=1.C(Cl)(=O)C([Cl:14])=O>C1COCC1.CN(C=O)C>[CH3:1][O:2][C:3]1[CH:7]=[C:6]([C:8]([Cl:14])=[O:10])[O:5][N:4]=1

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
COC1=NOC(=C1)C(=O)O
Name
Quantity
650 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=NOC(=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.